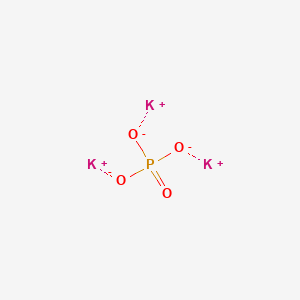

Tripotassium;phosphate

Overview

Description

Preparation Methods

Monopotassium phosphate can be synthesized through several methods. One common laboratory method involves the reaction of potassium hydroxide with phosphoric acid . The reaction is as follows:

KOH+H₃PO₄→KH₂PO₄+H₂O

In industrial settings, monopotassium phosphate is typically produced by adding a water solution of potassium hydroxide to phosphoric acid . The reaction mixture is then cooled to precipitate crystals of monopotassium phosphate, which are subsequently homogenized and spray-dried .

Chemical Reactions Analysis

Monopotassium phosphate undergoes various chemical reactions, including:

- Dissolution in Water: When dissolved in water, it forms phosphoric acid and potassium hydroxide .

KH₂PO₄+H₂O→H₃PO₄+KOH

Reaction with Bases: It reacts with bases like sodium hydroxide to form disodium phosphate, water, and potassium hydroxide .KH₂PO₄+NaOH→Na₂HPO₄+H₂O+KOH

Scientific Research Applications

Monopotassium phosphate has numerous applications in scientific research:

Agriculture: It is widely used as a phosphorus and potassium fertilizer for various crops, enhancing nutrient uptake and flower production.

Chemistry: It serves as a buffering agent in chemical reactions and solutions.

Biology: It is used in nutrient solutions for plant growth and hydroponics.

Medicine: It is utilized in total parenteral nutrition (TPN) therapy for electrolyte replenishment.

Industry: It is employed in the production of ceramics, optical modulators, and non-linear optical materials.

Mechanism of Action

Monopotassium phosphate exerts its effects primarily through its role as a source of phosphorus and potassium. In plants, it enhances root growth, nutrient uptake, and flower production by providing essential nutrients . In medical applications, it helps maintain electrolyte balance and supports various physiological functions . The compound’s buffering capacity also makes it valuable in maintaining pH levels in various chemical and biological systems .

Comparison with Similar Compounds

Monopotassium phosphate is often compared with other phosphate compounds, such as:

Dipotassium phosphate (K₂HPO₄): This compound has two potassium ions and is used similarly as a fertilizer and buffering agent.

Tripotassium phosphate (K₃PO₄): This compound contains three potassium ions and is used in industrial applications for its strong alkaline properties.

Monosodium phosphate (NaH₂PO₄): This compound is used in food and pharmaceutical industries as a buffering agent.

Monoammonium phosphate (NH₄H₂PO₄): This compound is commonly used as a fertilizer and fire retardant.

Monopotassium phosphate is unique due to its balanced composition of potassium and phosphorus, making it highly effective in both agricultural and industrial applications .

Biological Activity

Tripotassium phosphate (TPP), a water-soluble salt with the formula K₃PO₄, is primarily used in food processing, agriculture, and various industrial applications. Its biological activity has garnered attention due to its potential antimicrobial properties, effects on cellular membranes, and implications for health. This article explores the biological activity of tripotassium phosphate based on diverse research findings.

Antimicrobial Properties

Microbicidal Activity Against Pathogens

Research indicates that TPP exhibits significant antimicrobial activity, particularly against gram-negative bacteria. A study evaluated the effects of TPP solutions combined with fatty acids (lauric and myristic acids) against various microorganisms associated with processed poultry, including Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, Pseudomonas aeruginosa, Salmonella Typhimurium, and Staphylococcus aureus. The results demonstrated that TPP solutions were highly bactericidal, effectively reducing viable counts of these pathogens in vitro. Notably, mixtures of TPP and fatty acids showed enhanced microbicidal activity against both gram-negative and gram-positive bacteria as well as yeasts like Candida ernobii and Yarrowia lipolytica .

Mechanism of Action

The mechanism underlying the antimicrobial efficacy of TPP appears to be linked to its high pH levels. TPP solutions can disrupt bacterial cell membranes, leading to loss of viability. For instance, exposure to alkaline conditions caused by TPP treatment resulted in significant membrane permeabilization in Salmonella Enteritidis, evidenced by increased uptake of membrane-impermeant dyes . This disruption facilitates the release of intracellular contents, contributing to cell death.

Health Implications

Gastrointestinal Effects

While TPP has beneficial applications, excessive intake of inorganic phosphates, including tripotassium phosphate, has been associated with adverse health outcomes. Studies suggest that high phosphate levels may exacerbate gastrointestinal inflammation, potentially aggravating conditions such as ulcerative colitis and Crohn's disease . Furthermore, elevated serum phosphate levels have been linked to cardiovascular issues, including increased risk of heart disease due to arterial calcification .

Cancer Risks

Emerging research highlights a potential association between high phosphate intake and increased cancer risk. Some studies suggest that elevated levels of inorganic phosphates may be linked to various cancers, including thyroid and pancreatic cancer . This necessitates caution regarding dietary sources of tripotassium phosphate.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of tripotassium phosphate:

Case Studies

Several case studies further illustrate the effects of tripotassium phosphate:

- Case Study 1: In a poultry processing study, washing chicken skin with TPP and fatty acid mixtures led to a significant reduction in bacterial populations, demonstrating its practical application as a microbicide in food safety.

- Case Study 2: A clinical observation noted that patients consuming diets high in inorganic phosphates exhibited worsening symptoms related to inflammatory bowel diseases, emphasizing the need for dietary regulation.

Properties

Key on ui mechanism of action |

hosphorus has a number of important functions in the biochemistry of the body. The bulk of the body's phosphorus is located in the bones, where it plays a key role in osteoblastic and osteoclastic activities. Enzymatically catalyzed phosphate-transfer reactions are numerous and vital in the metabolism of carbohydrate, lipid and protein, and a proper concentration of the anion is of primary importance in assuring an orderly biochemical sequence. ln addition, phosphorus plays an important role in modifying steady-state tissue concentrations of calcium. Phosphate ions are important buffers of the intracellular fluid, and also play a primary role in the renal excretion of the hydrogen ion. Oral administration of inorganic phosphates increases serum phosphate levels. Phosphates lower urinary calcium levels in idiopathic hypercalciuria. |

|---|---|

CAS No. |

16068-46-5 |

Molecular Formula |

H3KO4P |

Molecular Weight |

137.094 g/mol |

IUPAC Name |

potassium;dihydrogen phosphate |

InChI |

InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

PJNZPQUBCPKICU-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[K+].[K+].[K+] |

Canonical SMILES |

OP(=O)(O)O.[K] |

Color/Form |

Colorless crystals or white granular powder White tetragonal crystals |

density |

2.34 g/cu cm 2.34 g/cm³ |

melting_point |

253 °C |

Key on ui other cas no. |

14887-42-4 7778-53-2 |

physical_description |

Dry Powder; Liquid; Other Solid; NKRA; Pellets or Large Crystals Liquid Odourless, colourless crystals or white granular or crystalline powder Colorless or white solid; [Merck Index] Deliquescent; [CHEMINFO] White crystalline solid; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |

Pictograms |

Corrosive; Irritant |

Related CAS |

66923-00-0 |

solubility |

Freely soluble in water. Insoluble in ethanol Solubility: 18 g/100g water /Monopotassium phosphate anhydrous/ Soluble in about 4.5 parts water; insoluble in alcohol Solubility: 25 g/100 cc water at 25 °C. Slightly soluble in ethanol Solubility in water, g/100ml: 22 |

Synonyms |

dipotassium hydrogen phosphate K2HPO4 KD2PO4 potassium acid phosphate potassium dideuterium phosphate potassium dihydrogen phosphate potassium monohydrogen phosphate potassium phosphate potassium phosphate (K-H2PO4) potassium phosphate (K-H3PO4(1:2)) potassium phosphate (K2-HPO4) potassium phosphate (K3-PO4) potassium phosphate, dibasic potassium phosphate, monobasic potassium phosphate, unspecified form |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.